N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
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Overview
Description
N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring, making it a valuable reagent in organic synthesis and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves the reaction of 4-dimethylaminobenzaldehyde with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol and a temperature range of 25-30°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmosphere and specific temperature ranges .
Major Products Formed
The major products formed from these reactions include boronic acids, amines, and substituted aniline derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property makes it an effective catalyst in various organic reactions, including coupling and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the dimethylamino group, making it less versatile in certain reactions.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boron-containing structure but different functional groups, leading to different reactivity and applications.
Uniqueness
N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is unique due to its combination of a boron-containing dioxaborolane ring and a dimethylamino group. This combination enhances its reactivity and makes it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2.ClH/c1-10-7-8-11(16-6)9-12(10)15-17-13(2,3)14(4,5)18-15;/h7-9,16H,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKDXPVBEAKYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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